molecular formula C13H12N2OS2 B5494717 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide

2-(allylthio)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5494717
M. Wt: 276.4 g/mol
InChI Key: WPLWYRGXPJBJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in pharmaceuticals and other fields.

Mechanism of Action

The mechanism of action of 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide involves the inhibition of various enzymes and proteins that are involved in the inflammatory and cancer pathways. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. Additionally, the compound has been shown to inhibit the activity of various proteins involved in cancer pathways, such as AKT and NF-κB.
Biochemical and Physiological Effects
Studies have shown that 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide exhibits significant biochemical and physiological effects. The compound has been shown to reduce inflammation in various animal models, and it has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide in lab experiments is its ability to inhibit specific enzymes and proteins involved in inflammation and cancer pathways. This makes it a useful tool for studying these pathways and developing new drugs. However, one limitation of using the compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and animals.

Future Directions

There are several future directions for research on 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide. One area of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Further research is needed to determine the efficacy and safety of the compound in humans. Additionally, research is needed to better understand the mechanism of action of the compound and to identify other potential targets for its activity. Finally, research is needed to develop new synthesis methods for the compound that are more efficient and cost-effective.
In conclusion, 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide is a promising compound with potential applications in various scientific research areas. Its ability to inhibit specific enzymes and proteins involved in inflammation and cancer pathways makes it a useful tool for studying these pathways and developing new drugs. Further research is needed to fully understand the compound's mechanism of action, efficacy, and safety in humans.

Synthesis Methods

The synthesis of 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-mercapto-N-1,3-thiazol-2-ylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(allylthio)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in various scientific research areas. One of the most promising areas is in the development of new drugs for the treatment of various diseases. Studies have shown that the compound exhibits significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-prop-2-enylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-2-8-17-11-6-4-3-5-10(11)12(16)15-13-14-7-9-18-13/h2-7,9H,1,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLWYRGXPJBJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide

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